3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID

Beschreibung

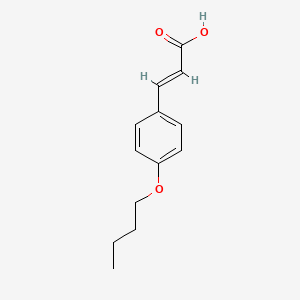

3-(4-Butoxyphenyl)-2-propenoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a butoxy substituent at the para position of the phenyl ring. This compound belongs to the cinnamic acid family, where the propenoic acid moiety (CH₂=CHCOOH) is conjugated with an aromatic system.

Eigenschaften

IUPAC Name |

(E)-3-(4-butoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHNIBROSVVFRO-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415303 | |

| Record name | (E)-3-(4-butoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55379-96-9 | |

| Record name | (E)-3-(4-butoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, performed at low temperatures to prevent over-alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID undergoes various chemical reactions, including:

Oxidation: This reaction can convert the butoxy group into a more oxidized form, such as a carboxylic acid.

Reduction: Reduction reactions can target the acrylic acid moiety, potentially converting it into an alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing different functional groups onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals, coatings, and materials

Wirkmechanismus

The mechanism of action of 3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological systems and industrial processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Propenoic Acid Derivatives

| Compound Name | Substituent(s) | Functional Group | Key Structural Features |

|---|---|---|---|

| 3-(4-Butoxyphenyl)-2-propenoic acid | 4-butoxyphenyl | α,β-unsaturated acid | Butoxy chain (C₄H₉O), propenoic acid |

| 2-(4-Isobutylphenyl)prop-2-enoic acid | 4-isobutylphenyl | α,β-unsaturated acid | Branched isobutyl (C₄H₉), no oxygen linkage |

| Propenoic acid 3-(4-methoxyphenyl)-3-methylbutyl ester | 4-methoxyphenyl, 3-methylbutyl | Ester | Methoxy (OCH₃), esterified propenoic acid |

| 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) | 4-hydroxyphenyl | Saturated carboxylic acid | Hydroxyl (OH), saturated propanoic acid |

Key Observations :

Physicochemical Properties

Notes:

- The extended conjugation in propenoic acid derivatives increases UV absorption, making them suitable for photoprotective applications .

- Lower solubility of butoxy and isobutyl derivatives may necessitate formulation with surfactants or co-solvents for pharmaceutical use .

Biologische Aktivität

3-(4-Butoxyphenyl)-2-propenoic acid, also known as a butoxyphenyl derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 55379-96-9

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : The compound can influence pathways related to apoptosis and cell cycle regulation.

- Interaction with Tubulin : Similar to other phenolic compounds, it might affect microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

-

In Vitro Studies :

- The compound exhibited significant antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

- IC50 values in MCF-7 cells were reported in the range of 10–33 nM, indicating strong efficacy comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

- Mechanisms of Action :

Anti-inflammatory Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. These properties could be linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

| Study | Findings | Cell Line | IC50 (nM) |

|---|---|---|---|

| Study A | Significant antiproliferative activity | MCF-7 | 10 |

| Study B | Induced apoptosis via tubulin disruption | MDA-MB-231 (TNBC) | 23 |

| Study C | Inhibition of cytokine production | RAW264.7 (macrophages) | Not specified |

Stability and Pharmacokinetics

Stability studies indicate that this compound remains stable under various pH conditions (pH 4, 7.4, and 9), with a half-life greater than 24 hours in plasma. This stability is crucial for its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.